(tert-Butylimino)tris(diethylamino)tantalum

Ta₂O₅ ALD growth rate TBTDET vs TBDETCp

TBTDET is the industry-standard liquid Ta precursor for ALD of TaN diffusion barriers at advanced nodes. It delivers ~100% conformality in 11:1 trench structures, 0.4 Å/cycle saturated growth with NH₃, and halogen-free chemistry that eliminates chlorine-induced reliability degradation. For DRAM Ta₂O₅ high-k dielectrics, it provides 0.77 Å/cycle at 250°C—15% higher throughput than TBDETCp at 50°C lower temperature. In PEALD with H₂ plasma, TaCN resistivity reaches 350 μΩ·cm. Its tert-butylimido ligand confers the highest thermal stability among liquid TaN precursors. For sub-2 nm barrier layers and dual-work-function CMOS gates, TBTDET is the validated production choice.

Molecular Formula C16H39N4Ta-3
Molecular Weight 468.46 g/mol
CAS No. 169896-41-7
Cat. No. B068984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butylimino)tris(diethylamino)tantalum
CAS169896-41-7
Molecular FormulaC16H39N4Ta-3
Molecular Weight468.46 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
InChIInChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
InChIKeyOAUVVCYTHMBYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBTDET (169896-41-7) Procurement Overview: A Workhorse Tantalum ALD/CVD Precursor for Semiconductor Barrier Films


(tert-Butylimino)tris(diethylamino)tantalum (CAS 169896-41-7), commonly abbreviated as TBTDET, is a liquid organometallic precursor in the +5 oxidation state featuring one tert-butylimido and three diethylamido ligands coordinated to a tantalum center [1]. With a molecular weight of 468.46 g/mol, a density of 1.252 g/mL at 25 °C, and a boiling point of approximately 95 °C at 0.5 mmHg, this compound is engineered for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes in semiconductor manufacturing [2]. Its primary industrial application is the growth of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films, particularly as copper diffusion barrier layers in advanced interconnect architectures [3]. Commercially available at ≥99.99% trace metals purity and packaged in stainless steel cylinders for direct integration with ALD systems, TBTDET has become a widely adopted precursor in high-volume semiconductor fabrication [4].

Why TBTDET (169896-41-7) Cannot Be Casually Swapped with Other Tantalum Amidinate/Imido Precursors in ALD Processes


Tantalum ALD precursors within the same structural family differ profoundly in vapor pressure, thermal decomposition temperature, ligand exchange kinetics, and resulting film purity—each parameter directly governing critical process outcomes such as growth rate, conformality, and electrical performance [1]. The tert-butylimido ligand on TBTDET confers the highest thermal stability among liquid TaN precursors, while the diethylamido groups provide sufficient volatility for practical delivery; however, substituting to a cyclopentadienyl ligand (as in TBDETCp) extends the ALD temperature window at the cost of significantly higher carbon incorporation, and switching to dimethylamido ligands (as in PDMAT) reduces thermal stability while solidifying the precursor at room temperature [2]. Even within the same deposition tool, differences in growth-per-cycle saturation behavior and nucleation delay mean that direct substitution without process re-optimization can result in thickness non-uniformity, increased resistivity, or premature barrier failure [3]. The quantitative evidence below establishes the specific performance boundaries that define when TBTDET is the preferred choice and when alternative precursors may be warranted.

Head-to-Head Quantitative Evidence for TBTDET (169896-41-7) Differentiation Against Closest Analogs


Ta₂O₅ ALD Growth Rate: TBTDET Outperforms TBDETCp in Saturated Growth per Cycle at Lower Temperature

In a direct head-to-head study, TBTDET achieved a saturated ALD growth rate of 0.77 Å/cycle at 250 °C for Ta₂O₅ films using water vapor as the oxygen source, compared to 0.67 Å/cycle at 300 °C for TBDETCp [1]. The approximately 15% higher growth rate of TBTDET was obtained at a 50 °C lower substrate temperature, translating to higher throughput and reduced thermal budget in manufacturing.

Ta₂O₅ ALD growth rate TBTDET vs TBDETCp

Thermal Stability Ranking: TBTDET Surpasses PDMAT and TBTEMT Among Liquid TaN ALD Precursors

A systematized characterization study using ¹H NMR to monitor ligand decomposition established the thermal stability order for TaN ALD precursors as: TBTDET > PDMAT > TBTEMT [1]. The tert-butylimido group on TBTDET was identified as the most stable ligand moiety, resisting decomposition longer than the dialkylamido groups present on all three precursors. This thermal stability translates to a wider self-limiting ALD temperature window before precursor decomposition onset at approximately 275 °C for TBTDET [2].

thermal stability TaN ALD precursor TBTDET vs PDMAT

TaN ALD Deposition Rate: TBTDET Delivers Twice the Growth per Cycle of TAIMATA

In a comparative ALD study using NH₃ as the nitrogen co-reactant, the TaN deposition rate saturated at 0.4 Å/cycle in the temperature range of 200–250 °C for TBTDET, versus only 0.2 Å/cycle at 150–200 °C for TAIMATA (tert-amylimidotris(dimethylamido)tantalum) [1]. Although TAIMATA offers approximately 10× higher vapor pressure than TBTDET, this advantage does not translate to higher film growth rates—TBTDET delivers double the deposition per cycle under saturating conditions.

TaN ALD deposition rate TBTDET vs TAIMATA

Halogen-Free Chemistry: TBTDET Eliminates Chlorine-Related Film Damage Inherent to TaCl₅ Processes

TaCl₅-based ALD processes generate HCl and Cl₂ as reaction byproducts, which can be incorporated into the growing film as electrically active impurities or etch the deposited layer, compromising barrier integrity and device reliability [1]. TBTDET, as a metal-organic precursor bearing only C, H, and N ligands, eliminates chlorine entirely from the deposition chemistry. Compared to TaCl₅-based ALD TaN, TBTDET-based processes also enable lower deposition temperatures, further reducing the thermal budget [2].

halogen-free TaCl₅ alternative film purity chlorine contamination

Film Conformality and Carbon Impurity: TBTDET Enables Near-Perfect Step Coverage with Controlled Carbon Incorporation

TBTDET-based thermal ALD TaNₓ films deposited at 250 °C achieved nearly 100% conformality in 100 nm trench structures with an 11:1 aspect ratio, with carbon and oxygen impurity levels in the 5–8 at% range and a Ta:N ratio of 1:1 [1]. In contrast, the alternative precursor TBDETCp, while extending the ALD temperature window to 325 °C, incorporated a significantly higher carbon concentration of approximately 7 at% into Ta₂O₅ films, attributed to re-adsorption of dissociated Cp-derived organic fragments [2]. Although TBDETCp achieved ~90% step coverage in 5:1 aspect ratio structures, TBTDET's lower carbon footprint and superior conformality at higher aspect ratios favor its use in the most demanding 3D architectures.

step coverage conformality carbon impurity high aspect ratio

Cu Diffusion Barrier Performance: ALD-TaN from TBTDET Matches or Exceeds PVD-TaN Barrier Quality

Bias temperature stress (BTS) measurements demonstrated that ALD-TaN films deposited from TBTDET exhibited superior Cu diffusion barrier characteristics compared to conventional PVD-TaN [1]. Separately, thermal ALD TaNC films (10–15 nm thickness) derived from TBTDET were shown to intrinsically achieve Cu diffusion barrier performance similar to PVD-TaN, with barrier integrity maintained after annealing at up to 600 °C under H₂/N₂ atmosphere, as evaluated by both BTS and triangular voltage sweep (TVS) measurements on MIS test structures [2]. This barrier performance, combined with ALD's inherent conformality advantage over line-of-sight PVD, makes TBTDET-derived films the preferred choice for high-aspect-ratio interconnect structures where PVD cannot achieve continuous coverage.

diffusion barrier Cu metallization BTS PVD-TaN comparison

Proven Application Scenarios Where TBTDET (169896-41-7) Provides Measurable Differentiation


Cu Diffusion Barrier Layers in Advanced BEOL Interconnects (≤5 nm Nodes)

TBTDET is the precursor of choice for ALD of TaN diffusion barriers in copper back-end-of-line (BEOL) interconnects at the most advanced semiconductor nodes. Its demonstrated ~100% conformality in 11:1 aspect ratio trench structures ensures continuous barrier coverage in features where PVD-TaN cannot physically reach [1]. The halogen-free chemistry eliminates chlorine-induced reliability degradation, while BTS-verified barrier performance equal to or exceeding PVD-TaN provides the reliability margin required for high-density interconnect stacks [2]. The 0.4 Å/cycle saturated growth rate with NH₃ enables precise thickness control at the sub-2 nm barrier thicknesses required for next-generation nodes.

High-Throughput Ta₂O₅ ALD for DRAM Capacitor Dielectrics

For DRAM capacitor applications requiring high-quality Ta₂O₅ high-k dielectrics, TBTDET delivers 0.77 Å/cycle growth at 250 °C—approximately 15% higher per-cycle throughput than TBDETCp while operating at a 50 °C lower substrate temperature [1]. The lower deposition temperature reduces thermal stress on underlying structures, while the higher growth rate directly improves tool productivity in high-volume memory fabrication. Films exhibit a refractive index of 2.1–2.2 at 632.8 nm and an indirect optical band gap of ~4.1 eV, consistent with high-quality amorphous Ta₂O₅ [1].

CMOS Metal Gate Work Function Tuning via ALD TaN

TBTDET-based ALD TaN thin films, combined with appropriate capping metals, enable precise work function engineering for CMOS gate electrode applications. With Al capping, effective work function (EWF) is tunable from 4.06 eV to 4.45 eV—suitable for n-type devices—while W capping shifts the EWF range to 4.43 eV to 4.80 eV for p-type devices, with a thickness dependence of approximately 52.8–55.7 meV/nm [1]. This wide and predictable tunability, achieved with a single TBTDET-based ALD process, simplifies process integration for dual-work-function CMOS flows compared to multi-precursor approaches.

PEALD TaCN Films for Oxidation-Resistant Barrier Applications

In plasma-enhanced ALD (PEALD) configurations using TBTDET with H₂ plasma, TaCN films achieve resistivity as low as 350 μΩ·cm while exhibiting strong oxidation resistance and diffusion barrier properties superior to thermally grown TaN [1]. This combination of low resistivity and robust barrier performance makes TBTDET-derived PEALD TaCN particularly suitable for middle-of-line (MOL) contact applications where both electrical conductivity and barrier integrity are critical, and where exposure to oxidizing environments during subsequent processing steps is unavoidable.

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